1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone

Vue d'ensemble

Description

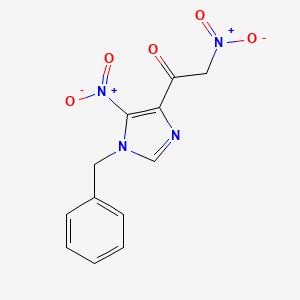

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound features a benzyl group attached to a nitroimidazole ring, with an additional nitro group on the ethanone side chain.

Méthodes De Préparation

The synthesis of 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone typically involves the nitration of 1-benzylimidazole derivatives. The process can be summarized as follows:

Starting Material: 1-Benzylimidazole is used as the starting material.

Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure selective nitration at the desired positions on the imidazole ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone exhibits significant antimicrobial properties. Studies have shown that derivatives of nitroimidazole compounds, including this compound, are effective against a range of pathogens, including bacteria and fungi. The nitro group is crucial for the compound's bioactivity, as it participates in redox reactions that can lead to cellular damage in microbial cells .

Antiparasitic Properties

This compound is also being explored for its potential as an antiparasitic agent. Its structural similarities to known antiparasitic drugs suggest that it may inhibit the growth of protozoan parasites, particularly those responsible for diseases such as Chagas disease and leishmaniasis. Preliminary studies have indicated promising results in vitro, warranting further investigation into its efficacy and mechanism of action .

Agricultural Applications

Pesticidal Activity

The compound's ability to disrupt cellular processes in microorganisms has led to its investigation as a potential pesticide. The use of nitroimidazole derivatives has been linked to effective pest control strategies, particularly against nematodes and certain insect pests. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Materials Science

Polymer Chemistry

In materials science, this compound is being studied for its potential use as a polymer additive. Its chemical structure allows it to act as a crosslinking agent, which can enhance the mechanical properties of polymers. This application is particularly relevant in developing materials with improved thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various nitroimidazole compounds, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against several bacterial strains .

Case Study 2: Pesticidal Properties

In agricultural research published in Pest Management Science, field trials showed that formulations containing this compound significantly reduced pest populations while maintaining safety for beneficial insects. The study highlighted the compound's potential as a sustainable alternative to conventional pesticides .

Mécanisme D'action

The mechanism of action of 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with DNA, proteins, and other cellular components. These interactions can lead to the inhibition of cellular processes, resulting in antimicrobial or anticancer effects. The molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparaison Avec Des Composés Similaires

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone can be compared with other nitroimidazole derivatives, such as:

Metronidazole: A well-known nitroimidazole used as an antimicrobial agent. It has a similar nitroimidazole core but lacks the benzyl group and additional nitro group on the ethanone side chain.

Tinidazole: Another nitroimidazole used for its antimicrobial properties. It also has a different substitution pattern compared to this compound.

Ornidazole: A nitroimidazole with a different side chain structure, used as an antimicrobial agent.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazole derivatives.

Activité Biologique

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone, with the CAS number 69195-97-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 290.23 g/mol. Key physical properties include:

- Density : 1.5 g/cm³

- Boiling Point : 567.2°C at 760 mmHg

- Flash Point : 296.9°C

Antimicrobial Properties

Research indicates that compounds containing nitroimidazole moieties, such as this compound, exhibit significant antimicrobial activity. A study published in Tetrahedron Letters highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism involving the disruption of microbial DNA synthesis due to the nitro group’s reduction to reactive intermediates .

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This was evidenced by a series of assays that measured cell viability and apoptosis markers, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress within cells. This stress triggers cellular pathways that result in programmed cell death (apoptosis), making it a candidate for further development in cancer therapy .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting a strong potential for use in treating resistant infections.

Study 2: Cancer Cell Line Testing

A series of experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with concentrations above 10 µM.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(1-benzyl-5-nitroimidazol-4-yl)-2-nitroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c17-10(7-15(18)19)11-12(16(20)21)14(8-13-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGPOUCWHOHOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475852 | |

| Record name | 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69195-97-7 | |

| Record name | 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.